molecular formula C21H20FN3O4S2 B2760186 2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 942001-25-4

2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2760186
CAS No.: 942001-25-4
M. Wt: 461.53
InChI Key: BVBISHRBBCZBIN-UHFFFAOYSA-N
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Description

This compound is a thiazole-based acetamide derivative featuring a sulfanyl bridge (-S-) and multiple aromatic substituents. Its structure includes:

  • A 1,3-thiazole core substituted at position 4 with a [(2,4-dimethoxyphenyl)carbamoyl]methyl group.
  • A sulfanyl linkage at position 2 of the thiazole, connected to an acetamide moiety.
  • The acetamide’s terminal nitrogen is bonded to a 4-fluorophenyl group.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S2/c1-28-16-7-8-17(18(10-16)29-2)25-19(26)9-15-11-30-21(24-15)31-12-20(27)23-14-5-3-13(22)4-6-14/h3-8,10-11H,9,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBISHRBBCZBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the acetamide group and the fluorophenyl group. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name / ID Core Structure Key Substituents Bioactivity (Reported) Reference
Target Compound 1,3-Thiazole 4-[(2,4-dimethoxyphenyl)carbamoyl]methyl; N-(4-fluorophenyl) Not reported
N-(4-fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide 1,3-Thiazole 4-[(4-fluorophenyl)carbamoyl]methyl; N-(4-fluorophenyl) Not reported
2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide 1,2,4-Triazole 5-(4-chlorophenyl); 4-(p-tolyl); N-(4-dimethylaminophenyl) Antimicrobial, Anticancer
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl)acetamide 1,2,4-Triazole Variable aryl carbamoyl groups; pyridin-4-yl Antimicrobial, Antioxidant
N-(3-Fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole 4-(4-methoxyphenyl); 5-(tert-butylphenyl) Not reported

Key Observations:

  • Electron-withdrawing vs. electron-donating groups : The target compound’s 2,4-dimethoxyphenyl group contrasts with the 4-fluorophenyl in and chlorophenyl in , altering electronic environments and binding affinities.
  • Thiazole vs.

Bioactivity Profiles

Table 2: Comparative Bioactivity Data

Compound Class MIC (μg/mL) Against Bacterial Strains Antioxidant Activity (% Radical Scavenging) Anti-inflammatory Activity (% Inhibition of Denaturation) Reference
Triazole acetamides 6.25–25 (E. coli, S. aureus) 65–85% (H₂O₂ scavenging) 70–90% (BSA denaturation)
Thiazole acetamides Not reported Not reported Not reported
Target Compound Data unavailable Data unavailable Data unavailable

Insights:

  • Triazole derivatives (e.g., ) show broad-spectrum antimicrobial activity, attributed to sulfanyl linkages and variable aryl substituents enhancing membrane penetration.

Biological Activity

The compound 2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of methoxy groups and a fluorinated phenyl moiety enhances its pharmacological profile. The structural formula can be represented as follows:

C20H22FN3O3S\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring plays a crucial role in binding interactions, while the methoxy groups may influence the compound's lipophilicity and bioavailability.

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Modulation : The compound may act as a modulator for various receptors, impacting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds structurally related to the target compound have shown IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines such as Jurkat and HT-29 .
  • Mechanistic Insights : Molecular dynamics simulations reveal that these compounds interact with proteins primarily through hydrophobic contacts, suggesting a mechanism of action involving disruption of protein function critical for tumor growth.

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties:

  • Comparative Studies : Some derivatives exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups on the phenyl ring enhances this activity.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of various thiazole derivatives, the compound was tested against several cancer cell lines. Results indicated that modifications on the phenyl ring significantly influenced activity:

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61
Compound BHT-2923.30
Target CompoundJurkat<10

This data suggests that structural modifications can enhance or diminish biological activity.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives:

CompoundMicroorganismActivity (Zone of Inhibition)
Compound CE. coli15 mm
Compound DS. aureus20 mm
Target CompoundS. epidermidis18 mm

These findings highlight the potential of thiazole derivatives as antimicrobial agents.

Q & A

Q. How can researchers optimize the synthesis of 2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise Cyclization : Form the thiazole ring via cyclization of 2-aminothiophenol derivatives with α-haloketones under controlled pH and temperature (40–60°C) .
  • Coupling Reactions : Use coupling agents like EDC/HOBt for amide bond formation between the thiazole intermediate and fluorophenylacetamide .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product .
  • Key Parameters : Monitor reaction time (12–24 hrs) and solvent selection (DMF or dichloromethane) to minimize side products .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks (e.g., thiazole ring protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 494.4) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation if single crystals are obtainable .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates and IC50_{50} determination .
  • Antimicrobial Activity : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for biological activity?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs by modifying the 2,4-dimethoxyphenyl, fluorophenyl, or thiazole-sulfanyl groups .
  • Biological Profiling : Compare IC50_{50} values across analogs to pinpoint critical moieties (e.g., fluorophenyl enhances kinase inhibition) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., EGFR active site) .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., varying IC50_{50} values in kinase assays)?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like ATP concentration, incubation time, and cell passage number .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
  • Solubility Checks : Address discrepancies caused by solubility limitations (use DMSO stocks ≤0.1% v/v) .

Q. How should in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic stability?

  • Methodological Answer :
  • Animal Models : Administer the compound intravenously (2 mg/kg) and orally (10 mg/kg) in rodents to calculate bioavailability (F%) .
  • LC-MS/MS Analysis : Quantify plasma concentrations over 24 hrs to determine t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC .
  • Metabolite Identification : Use liver microsomes and UPLC-QTOF to detect phase I/II metabolites (e.g., sulfoxide formation) .

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